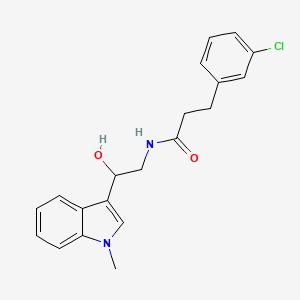
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide, also known as a synthetic organic compound, features a complex structure that includes a chlorophenyl group, an indole moiety, and a hydroxyethyl chain. The molecular formula is C20H21ClN2O2, with a molecular weight of 356.85 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism of action typically involves modulation of protein activity through binding interactions, which can lead to various pharmacological effects. Specific studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting that this compound may share similar therapeutic potentials .
Pharmacological Effects
Research has shown that the compound may exhibit the following biological activities:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including MCF7 and A549, indicating a possible role in cancer therapeutics.
- Anti-inflammatory Effects : Compounds with similar indole structures have been documented to possess anti-inflammatory properties, which may be relevant for this compound as well.
Case Studies and Research Findings
A review of literature reveals several studies focusing on compounds related to this compound that highlight its potential applications:
-
Cytotoxicity Assays :
- A study assessed the cytotoxic effects of related compounds on cancer cell lines, reporting IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM for different derivatives .
- Another investigation found that certain indole derivatives exhibited significant antiproliferative activity against HepG-2 cells with IC50 values as low as 0.71 µM .
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide | Lacks indole moiety | Limited anticancer activity |
| 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamide | Contains phenyl instead of indole | Moderate anti-inflammatory effects |
The presence of the indole moiety in this compound is believed to enhance its biological activity compared to structurally similar compounds lacking this feature.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-23-13-17(16-7-2-3-8-18(16)23)19(24)12-22-20(25)10-9-14-5-4-6-15(21)11-14/h2-8,11,13,19,24H,9-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNHEDIXUUCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














